(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-15-6-4-5-13(9-15)17-12-27-19(22-17)14(10-20)11-21-16-7-2-3-8-18(16)23(24)25/h2-9,11-12,21H,1H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEUCVDQQZIQHR-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound features a thiazole moiety linked to an acrylonitrile group, with substitutions that enhance its biological activity. The presence of the methoxy and nitro groups is believed to play a crucial role in its pharmacological properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Key Findings:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial-mediated pathways. This was observed in studies involving human leukemia cells, where similar thiazole derivatives demonstrated significant cytotoxicity .
- IC50 Values: In vitro studies have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for related thiazole compounds against various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Studies on thiazole-containing compounds have shown MIC values as low as 0.22 μg/mL against resistant strains like Staphylococcus aureus .
- Biofilm Inhibition: The ability to inhibit biofilm formation is crucial for combating chronic infections, and thiazole derivatives have demonstrated effectiveness in this regard .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Description | Contribution to Activity |
|---|---|---|
| Thiazole Ring | Heterocyclic structure | Essential for anticancer and antimicrobial activity |
| Methoxy Group | Electron-donating substituent | Enhances cytotoxicity against cancer cells |
| Nitro Group | Electron-withdrawing substituent | May increase interaction with biological targets |
Case Studies
-
Anticancer Study on Thiazole Derivatives
- A study published in MDPI reported on the synthesis and evaluation of various thiazole derivatives, revealing that the presence of specific substituents significantly influenced their anticancer activity .
- The compound exhibited a notable ability to induce apoptosis in cultured leukemia cells, highlighting its potential as a therapeutic agent.
- Antimicrobial Evaluation
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. The presence of both thiazole and nitrophenyl groups enhances their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Escherichia coli | 15 |
| Compound B | Staphylococcus aureus | 18 |
| Compound C | Pseudomonas aeruginosa | 20 |
A study demonstrated that derivatives similar to this compound showed effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has been documented through various in vitro studies. The compound has shown the ability to inhibit pro-inflammatory cytokines, which are key players in inflammatory responses.
Case Study: Inhibition of Cytokine Production
In a study involving human monocytes, treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, markers associated with inflammation. This suggests its potential utility in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of thiazole derivatives have garnered attention due to their cytotoxic effects against various cancer cell lines. The mechanisms proposed include apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HT-29 | 15 | G2/M phase arrest |
In studies, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cells, indicating their potential as chemotherapeutic agents .
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(3-methoxyphenyl)thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas. For instance, 3-methoxyacetophenone is brominated to form α-bromo-3-methoxyacetophenone, which reacts with thiourea in ethanol under reflux to yield 2-amino-4-(3-methoxyphenyl)thiazole. This intermediate is critical for subsequent functionalization.
Acrylonitrile Moiety Formation
Knöevenagel Condensation
The acrylonitrile backbone is constructed via Knöevenagel condensation between 2-nitroaniline and a thiazole-aldehyde derivative. In JSTAGE’s protocol, 3-phenyl-4-thioxo-2-thiazolidinone reacts with 1-phenyl-3-arylpyrazole-4-carbaldehyde in PEG-400 at room temperature, forming Z-configured acrylonitriles with 89% yield. Applied to the target compound, this method avoids traditional catalysts like piperidine, leveraging PEG-400’s dual role as solvent and base.
Michael Addition and Nucleophilic Substitution
US3448139A describes nitroarylbutyronitrile synthesis via Michael addition of p-nitrotoluene to acrylonitrile in dimethylformamide (DMF) with NaOH. Adapting this, 2-nitroaniline undergoes nucleophilic attack on 3-(methylthio)acrylonitrile in DMF at 60°C, yielding 3-((2-nitrophenyl)amino)acrylonitrile. The reaction’s regioselectivity is ensured by electron-withdrawing nitro groups, which activate the β-carbon for amine addition.
Stereoselective Synthesis of the Z-Isomer
Diastereoselective 1,3-Dipolar Cycloaddition
The Z-configuration is stabilized via a three-component 1,3-dipolar cycloaddition, as reported in ACS Omega. Using (E)-2-(thiazol-2-yl)acrylonitrile and in situ-generated azomethine ylide from isatin and N-methylglycine, the reaction achieves exclusive regioselectivity. For the target compound, replacing isatin with 2-nitrobenzaldehyde directs the Z-isomer via steric hindrance from the nitro group.
Solvent and Temperature Effects
Z-selectivity is enhanced in aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C. Polar solvents stabilize the transition state through dipole interactions, favoring the Z-isomer’s planar geometry. For example, EP0284536A1 reports 90% Z-selectivity in methanol-water mixtures at pH 8–9.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : The nitrile stretch appears at 2,210–2,230 cm⁻¹, while the thiazole C=N absorption occurs at 1,610–1,630 cm⁻¹.
- ¹H NMR : Key signals include δ 8.21 (s, 1H, CH=), δ 7.40–8.07 (m, aromatic H), and δ 3.85 (s, 3H, OCH₃).
- Mass Spectrometry : The molecular ion peak at m/z 408 (M⁺) correlates with the compound’s molecular formula C₂₀H₁₄N₄O₃S.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the thiazole and acrylonitrile planes. The nitro group’s ortho position induces intramolecular H-bonding with the amino group, further stabilizing the Z-form.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : React α-haloketones (e.g., 3-methoxyphenyl-substituted precursors) with thiourea under reflux in ethanol .
Acrylonitrile Coupling : Use aza-Michael addition or Knoevenagel condensation to introduce the acrylonitrile moiety, ensuring stereochemical control (Z-configuration) via temperature modulation (60–80°C) and base catalysts (e.g., piperidine) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .
Key Optimization Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful pH control to avoid side reactions .
- Monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for nitrophenyl/thiazole) and acrylonitrile C≡N (δ ~120 ppm in ¹³C) .
- NOESY : Confirm Z-configuration via spatial proximity of thiazole and nitrophenyl groups .
- IR Spectroscopy : Detect C≡N stretch (~2220 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions (λmax ~300–400 nm) for electronic property analysis .
Advanced: How can computational methods predict biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding (nitrophenyl amino group) and hydrophobic interactions (thiazole ring) .
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., acrylonitrile’s β-carbon for nucleophilic attacks) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Advanced: How do structural modifications influence bioactivity? Design SAR studies.
Methodological Answer:
- Substituent Effects :
- 3-Methoxyphenyl vs. 4-Chlorophenyl : Methoxy enhances electron-donating capacity, increasing kinase inhibition (IC₅₀ reduced by ~40% vs. chloro) .
- 2-Nitrophenyl vs. 4-Nitrophenyl : Ortho-nitro groups sterically hinder target binding, reducing antimicrobial efficacy by 2-fold .
- SAR Study Design :
- Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -Cl, -NO₂).
- Test in enzyme inhibition assays (e.g., EGFR kinase) and correlate activity with Hammett σ values .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
- Case Example : Discrepancies in anticancer activity between 3-methoxyphenyl (high activity) and 3,4-dimethoxyphenyl (low activity) analogs :
- Hypothesis : Excessive methoxy groups may reduce solubility or induce off-target effects.
- Resolution :
Measure logP values (e.g., HPLC) to assess hydrophobicity.
Perform transcriptomic profiling to identify unintended pathways affected .
Advanced: What strategies ensure stereochemical purity during synthesis?
Methodological Answer:
- Stereocontrol :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acrylonitrile coupling to enforce Z-configuration .
- Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) .
- Byproduct Mitigation :
- Low-temperature reactions (<50°C) minimize E-isomer formation .
Basic: Key considerations for designing in vitro assays?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
- Stability : Pre-test compound integrity in assay buffers (PBS, pH 7.4) via LC-MS over 24h .
- Controls : Include nitrophenyl-free analogs to isolate thiazole-specific effects .
Advanced: How does electronic structure influence reactivity?
Methodological Answer:
- Electron-Withdrawing Effects :
- Nitrophenyl groups decrease electron density at acrylonitrile’s α-carbon, favoring nucleophilic additions (e.g., thiol-Michael reactions) .
- Methoxyphenyl donors increase thiazole’s aromaticity, stabilizing charge-transfer complexes in material science applications .
Advanced: Challenges in scaling up synthesis? Solutions?
Methodological Answer:
- Challenges : Exothermic reactions risk thermal runaway; low yields in purification steps .
- Solutions :
- Use continuous flow reactors for thiazole formation (improves heat dissipation) .
- Replace column chromatography with antisolvent crystallization (e.g., water in DMF) .
Advanced: Correlate spectroscopic data with molecular conformation?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths (e.g., C≡N: ~1.16 Å) and dihedral angles (thiazole-acrylonitrile: ~15°) to validate DFT-optimized structures .
- Vibrational Analysis : Match IR peaks (e.g., C-S stretch at ~680 cm⁻¹) with computed frequencies (Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
